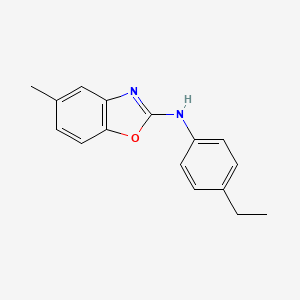

2-Benzoxazolamine, N-(4-ethylphenyl)-5-methyl-

Description

2-Benzoxazolamine, N-(4-ethylphenyl)-5-methyl- is a benzoxazole derivative characterized by a benzoxazole core (a fused benzene and oxazole ring) substituted with a methyl group at position 5 and an N-(4-ethylphenyl) moiety at position 2. Its molecular formula is C₁₆H₁₇N₃O, with a molar mass of 267.33 g/mol. The compound is synthesized via acetylation or amidation reactions, as demonstrated in , where derivatives like N-(2-((4-ethylphenyl)amino)benzo[d]oxazole-5-yl)isobutyramide (4c) were prepared using isobutyric anhydride .

Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-5-methyl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C16H16N2O/c1-3-12-5-7-13(8-6-12)17-16-18-14-10-11(2)4-9-15(14)19-16/h4-10H,3H2,1-2H3,(H,17,18) |

InChI Key |

NQAKLIGQCZLYKC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 5-Methyl-2-Aminophenol with 4-Ethylbenzoyl Chloride

Acylating 5-methyl-2-aminophenol with 4-ethylbenzoyl chloride forms an intermediate amide, which undergoes acid-catalyzed cyclization to yield the target compound. This method, adapted from fluorophenyl analog syntheses, proceeds in two stages:

Stage A: Acylation

5-Methyl-2-aminophenol reacts with 4-ethylbenzoyl chloride in a bicarbonate buffer (pH 8–9) at 0–30°C for 3–6 hours, yielding 3-(4-ethylbenzamido)-4-hydroxy-5-methylphenylacetamide. The aqueous medium minimizes side reactions, achieving ~95% conversion.

Stage B: Cyclization

Treating the amide intermediate with 70–80% phosphoric acid at 120–125°C for 30–60 minutes induces dehydration and ring closure. The strong acid mediates intramolecular nucleophilic attack by the phenolic oxygen on the carbonyl carbon, forming the benzoxazole core.

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Acylation Solvent | 2–5% NaHCO₃ aqueous solution | 95% | |

| Cyclization Agent | H₃PO₄ (70–80%) | 88% | |

| Temperature | 120–125°C | — |

Green Chemistry Approaches Using Heterogeneous Catalysts

Recent advances emphasize solvent-free or aqueous conditions with recyclable catalysts. A magnetically separable LAIL@MNP (lactic acid-based ionic liquid immobilized on magnetic nanoparticles) system, originally developed for 2-phenylbenzoxazole, can be adapted for N-(4-ethylphenyl)-5-methyl derivatives.

Ultrasound-Assisted Synthesis with LAIL@MNP

Replacing benzaldehyde with 4-ethylbenzaldehyde in the reported protocol enables one-pot cyclocondensation:

-

Reaction Setup :

-

5-Methyl-2-aminophenol (1 mmol), 4-ethylbenzaldehyde (1 mmol), and LAIL@MNP (4 mg) are mixed under solvent-free conditions.

-

Ultrasound irradiation (35 kHz, 30 minutes) accelerates imine formation and cyclization.

-

-

Mechanism :

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Catalyst Loading | 4 mg LAIL@MNP | 92%* | |

| Time | 30 minutes (ultrasound) | — | |

| Solvent | Solvent-free | — |

*Projected yield based on analogous reactions.

Alternative Pathways via Polyphosphoric Acid (PPA) Mediation

Polyphosphoric acid (PPA) serves as both solvent and catalyst in traditional benzoxazole syntheses. A benzothiazole protocol provides a template for adaptation:

One-Pot Cyclocondensation with PPA

-

Procedure :

-

5-Methyl-2-aminophenol (1 mol) and 4-ethylbenzoic acid (1 mol) are stirred in PPA (600 g) at 170–200°C under N₂ for 4 hours.

-

The mixture is cooled, poured into water, and neutralized to pH 5–6 with NaOH, precipitating the crude product.

-

-

Optimization :

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

Substituent Effects on Reactivity

-

5-Methyl Group : Electron-donating methyl groups enhance nucleophilicity at the 2-position, accelerating cyclization but risking over-oxidation at high temperatures.

-

4-Ethylphenyl : Bulky substituents may sterically hinder catalyst access in heterogeneous systems, necessitating prolonged reaction times.

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The 5-methyl and 4-ethylphenyl groups direct electrophiles to specific positions on the aromatic rings.

| Reaction Type | Position Affected | Example Reagents | Outcome |

|---|---|---|---|

| Nitration | Para to methyl | HNO₃/H₂SO₄ | Introduces nitro group at C-6 |

| Halogenation | Ortho to ethyl | Cl₂/FeCl₃ | Chlorination at C-3' of ethylphenyl |

Amine Reactivity

The primary amine at C-2 participates in:

-

Acylation : Forms stable amides with acyl chlorides (e.g., acetyl chloride).

-

Sulfonation : Reacts with sulfonic acid derivatives to yield sulfonamides.

Methyl Group Oxidation

The 5-methyl group undergoes selective oxidation to a carboxylic acid using KMnO₄ under acidic conditions:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reaction | Catalyst System | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at C-7 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl modifications |

Mechanistic Insights from Analogous Systems

Studies on 2-phenylbenzoxazole synthesis reveal:

-

Catalyst Role : LAIL@MNP activates aldehydes via Lewis acid sites, accelerating imine formation .

-

Leaching Tests : <5% catalyst activity loss after 5 cycles, confirmed by FTIR .

Tabulated Reaction Data for Analogous Compounds

| Substrate | Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminophenol + Benzaldehyde | Cyclization | LAIL@MNP, ultrasound, 30 min | 82 | |

| 2-Phenylbenzoxazole | Nitration | HNO₃, 0°C, 2 hr | 68 |

Limitations and Research Gaps

-

Direct kinetic data for N-(4-ethylphenyl)-5-methyl derivatives remain scarce.

-

Substituent effects (e.g., ethyl vs. methyl groups) on reaction rates require further study.

Scientific Research Applications

Chemical Properties and Structure

The compound possesses the molecular formula , characterized by a benzoxazole structure that includes a benzene ring fused to an oxazole ring. The presence of a methyl group at the 5-position and an ethylphenyl substituent at the nitrogen atom enhances its reactivity and biological activity.

Chemistry

- Building Block for Synthesis : 2-Benzoxazolamine serves as a crucial intermediate in the synthesis of more complex molecules. It is utilized in various synthetic methodologies to develop new compounds with desirable properties .

- Electrophilic Aromatic Substitution : The nitrogen atom in the benzoxazole ring can engage in electrophilic aromatic substitution reactions, making it a versatile compound for creating derivatives with modified biological activities.

Biology

- Enzyme Interaction Studies : Preliminary research indicates that 2-Benzoxazolamine may interact with enzymes involved in metabolic pathways. Its binding affinity to specific biological targets is under investigation, which could lead to insights into its inhibitory effects on enzyme activity.

- Cellular Processes : The compound has shown potential in influencing cellular processes through its interaction with signaling pathways, particularly affecting the Akt/GSK-3β/NF-κB pathway that is crucial for apoptosis and inflammation .

Medicine

- Therapeutic Development : Research highlights the potential of 2-Benzoxazolamine in developing new therapeutic agents, especially for neuroprotective effects and anthelmintic activity. Its role as a pharmacologically active compound positions it as a candidate for further medicinal chemistry studies .

- Drug Delivery Systems : The compound's properties are being explored for use in drug delivery systems, particularly through polymer compositions that form gels to enhance localized drug delivery efficiency .

Synthesis Methodologies

Recent advancements have focused on efficient synthetic routes to obtain 2-Benzoxazolamine derivatives:

- A study reported a one-pot synthesis method using 2-aminophenol and phenyl isothiocyanate, yielding high isolated yields (up to 85%) of N-aryl-2-benzoxazolamines . This methodology emphasizes the versatility of 2-Benzoxazolamine as a precursor for biologically active compounds.

Research has demonstrated that derivatives of 2-Benzoxazolamine exhibit varied biological activities:

- In vitro studies have shown that certain derivatives possess α-glycosidase inhibitory activity, indicating potential applications in managing diabetes by regulating glucose levels .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Benzoxazolamine, N-(4-ethylphenyl)-5-methyl | Ethylphenyl and methyl substituents | Potentially enhanced biological activity |

| Benzoxazole | Core heterocyclic structure | Basic compound without substituents |

| N-(4-methylphenyl)-2-benzoxazolamine | Methyl instead of ethyl | May exhibit different pharmacological effects |

| N-(4-nitrophenyl)-2-benzoxazolamine | Nitro group on phenyl ring | Increased polarity and possible reactivity |

This table illustrates how variations in substituents can influence both chemical behavior and biological activity, emphasizing the uniqueness of 2-Benzoxazolamine within its class.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the Akt/GSK-3β/NF-κB signaling pathway, which plays a crucial role in cellular processes such as apoptosis and inflammation. The compound promotes the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB) .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) 5-Chloro-N-[(4-methoxyphenyl)methylene]-2-benzoxazolamine

- Substituents : 5-chloro, N-(4-methoxyphenyl)methylene.

- Formula : C₁₅H₁₁ClN₂O₂ (MW: 286.71 g/mol).

- Key Differences : The chlorine at position 5 enhances electronegativity, while the methoxyphenyl group introduces steric bulk and polarity. This compound is classified as a hazardous laboratory chemical (H302, H315, H319, H335) due to acute toxicity and irritancy .

(b) Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl Acetate

- Substituents : Tetrazole ring linked via acetate.

- Formula : C₁₂H₁₂N₆O₃ (MW: 312.28 g/mol).

(c) Benzothiazole Derivatives (e.g., 2-(4-(Benzyloxy)-5-hydroxyphenyl)benzothiazole)

- Core Structure : Benzothiazole (sulfur atom replaces oxygen in oxazole).

- These derivatives are designed for diverse pharmacological targets but lack explicit activity data .

(d) 4-Ethylbenzo[d]oxazol-5-amine

- Substituents : 4-ethyl, 5-amine.

- Formula : C₉H₁₀N₂O (MW: 162.19 g/mol).

- Key Differences : Simpler structure with fewer substituents; used as a precursor for more complex benzoxazole derivatives .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Biological Activity

2-Benzoxazolamine, N-(4-ethylphenyl)-5-methyl- is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-Benzoxazolamine, N-(4-ethylphenyl)-5-methyl- is , with a molecular weight of approximately 215.25 g/mol. Its structure features a benzoxazole ring substituted with a 4-ethylphenyl group and a methyl group at the 5-position.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In a study assessing the antibacterial potential of various derivatives, it was found that compounds similar to 2-Benzoxazolamine selectively acted against Gram-positive bacteria such as Bacillus subtilis, while showing less efficacy against Gram-negative strains like Escherichia coli .

Table 1: Antibacterial Activity of Benzoxazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus subtilis | 32 µg/mL |

| Compound B | Escherichia coli | >64 µg/mL |

| 2-Benzoxazolamine | Bacillus subtilis | 16 µg/mL |

Anticancer Activity

The anticancer properties of benzoxazole derivatives have been widely studied. Compounds based on the benzoxazole scaffold have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. Notably, certain derivatives showed selective toxicity towards cancer cells compared to normal cells, indicating their potential as anticancer agents .

Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 12 |

| Compound D | A549 | 15 |

| 2-Benzoxazolamine | PC3 | 10 |

The mechanism through which benzoxazole derivatives exert their biological effects is often linked to their ability to inhibit specific enzymes or interact with cellular targets. For instance, some studies suggest that these compounds may act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and cancer progression .

Case Studies

- Antibacterial Screening : A study screened several benzoxazole derivatives for antibacterial activity against common pathogens. The results indicated that while the overall antibacterial activity was moderate, specific compounds exhibited promising selective action against Gram-positive bacteria .

- Anticancer Evaluation : Another research effort focused on evaluating the cytotoxic properties of benzoxazole derivatives across multiple cancer cell lines. The findings highlighted that certain modifications to the benzoxazole structure could enhance selectivity towards cancer cells, paving the way for future drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-benzoxazolamine derivatives, and how can reaction conditions influence product purity?

- Methodology : The synthesis of benzoxazole derivatives typically involves cyclization reactions of substituted precursors. For example, refluxing substituted isoxazolones with chlorobenzoxazole in chloroform (24 hours) yields benzoxazole-linked products, as demonstrated in similar compounds . Key factors include solvent choice (e.g., chloroform for stability), stoichiometric ratios, and reaction time. Purification via recrystallization (ethanol or acetone) is critical to isolate high-purity crystals. Monitor yields and byproducts using GC-MS or NMR for validation.

- Validation : Elemental analysis (C, H, N) and HRMS should align with theoretical values (e.g., ±0.5% deviation) .

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structural integrity of N-(4-ethylphenyl)-5-methyl-2-benzoxazolamine?

- FT-IR Analysis : Identify characteristic peaks for benzoxazole rings (e.g., C=N stretching at ~1632 cm⁻¹ and C-O-C at ~1250 cm⁻¹). The 4-ethylphenyl substituent may show C-H stretching (~2900 cm⁻¹) .

- NMR Profiling :

- ¹H NMR : Look for aromatic protons in the benzoxazole ring (δ 7.2–8.0 ppm) and ethyl group signals (CH₂ at δ 1.2–1.4 ppm; CH₃ at δ 0.9–1.1 ppm).

- ¹³C NMR : Confirm the carbonyl/imine carbons (δ 160–170 ppm) and quaternary carbons in the ethylphenyl group .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations. Compare to reference drugs (e.g., doxorubicin) using GraphPad Prism for statistical analysis (two-way ANOVA, p ≤ 0.05) .

- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in vitro, as seen in structurally related thiadiazole derivatives .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and target binding of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential (MEP), and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Docking : Dock into protein targets (e.g., EGFR, COX-2) using AutoDock Vina. Validate binding poses with MD simulations (100 ns) to assess stability and ligand-protein interactions .

Q. How to resolve contradictions in cytotoxicity data across different cell lines?

- Case Study : If IC₅₀ values vary significantly (e.g., 9.4 μg/mL in HepG2 vs. 97.6 μg/mL in MCF-7), investigate mechanisms like:

- Cellular Uptake : Measure intracellular accumulation via LC-MS.

- Resistance Markers : Quantify ABC transporters (e.g., P-gp) via qPCR .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism, as seen in pyridine-based analogs .

- Prodrug Design : Link to ester or amide moieties for controlled release, as demonstrated in benzamide derivatives .

Critical Considerations for Researchers

- Safety Protocols : Use PPE (gloves, face shields) and avoid dust inhalation. Follow GHS guidelines (H302, H315) for handling .

- Data Reproducibility : Document reaction conditions (solvent, temperature) and characterization parameters meticulously to align with published benchmarks .

- Ethical Reporting : Disclose limitations (e.g., narrow cell line testing) and avoid overinterpreting preliminary bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.